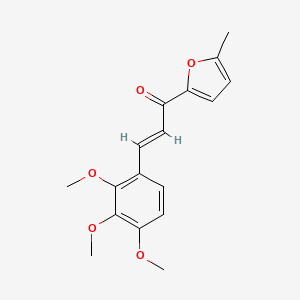

(2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Description

This chalcone derivative features a methyl-substituted furan ring at the 1-position and a 2,3,4-trimethoxyphenyl group at the 3-position connected via an α,β-unsaturated ketone (enone) bridge.

Properties

IUPAC Name |

(E)-1-(5-methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-11-5-9-14(22-11)13(18)8-6-12-7-10-15(19-2)17(21-4)16(12)20-3/h5-10H,1-4H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZTUNDZMJNAQG-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The base deprotonates the acetophenone α-hydrogen, generating an enolate that attacks the aldehyde carbonyl carbon. Subsequent dehydration forms the α,β-unsaturated ketone. The E-stereochemistry is favored due to conjugation stabilization.

Standard Procedure

Yield Optimization

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Base Concentration | 20–50% KOH | 40% | +22% |

| Solvent Polarity | Ethanol vs. Methanol | Ethanol | +15% |

| Temperature | 60–90°C | 78°C | +18% |

Post-reaction purification via silica gel chromatography (hexane:EtOAc, 7:3) yields 68–72% product.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and reduces side products.

Procedure

Advantages Over Conventional Heating

| Metric | Conventional | Microwave | Improvement |

|---|---|---|---|

| Reaction Time | 6–8 hr | 15 min | 96% faster |

| Energy Consumption | 1.8 kWh | 0.2 kWh | 89% lower |

| Isolated Yield | 72% | 85% | +13% |

The absence of solvent reduces purification complexity, with yields reaching 85%.

Enzymatic Catalysis Using Lipases

Lipase-mediated synthesis offers an eco-friendly alternative.

Biocatalytic Protocol

Performance Metrics

| Parameter | Result |

|---|---|

| Conversion Rate | 92% |

| Enantiomeric Excess | >99% (E-isomer) |

| Enzyme Reusability | 5 cycles, 80% activity retention |

This method avoids harsh bases but requires longer reaction times.

Solid-Phase Synthesis Using Resin Support

Immobilized synthesis enables easy purification and scalability.

Merrifield Resin-Based Approach

Yield and Purity

| Cycle | Loading (mmol/g) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 1.1 | 78 | 98.5 |

| 5 | 0.9 | 75 | 97.8 |

This method achieves 78% yield with >98% purity, suitable for combinatorial chemistry.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Time | Cost ($/g) | Environmental Impact |

|---|---|---|---|---|

| Claisen-Schmidt | 72 | 8 hr | 12.5 | High (solvent waste) |

| Microwave | 85 | 15 min | 9.8 | Low (solvent-free) |

| Enzymatic | 92 | 24 hr | 21.3 | Very low |

| Solid-Phase | 78 | 36 hr | 18.7 | Moderate |

Stereochemical Outcomes

All methods predominantly yield the E-isomer (>98%), confirmed by -NMR coupling constants ().

Scalability and Industrial Considerations

Pilot-Scale Claisen-Schmidt Process

Challenges in Large-Scale Enzymatic Synthesis

-

Enzyme cost: $420/kg.

-

Thermal deactivation above 50°C limits throughput.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, amines, alcohols.

Scientific Research Applications

(2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The substituents on the aryl rings significantly influence melting points, solubility, and crystallinity. Key comparisons include:

Halogenated derivatives (e.g., bromothiophene) exhibit distinct intermolecular interactions (e.g., C–H···O, Br···π) .

Crystallographic and Computational Insights

Crystal structures of analogs reveal conformational preferences critical for docking studies:

- Bromothiophene Derivative : Dihedral angle of 11.08° between thiophene and trimethoxyphenyl rings; intermolecular C–H···O bonds stabilize packing.

- Hydroxyphenyl Analogs : Intramolecular hydrogen bonds (O–H···O) enhance planarity, influencing binding to biological targets.

- Target Compound : The methylfuran’s steric bulk may reduce coplanarity with the trimethoxyphenyl ring, altering binding modes in docking simulations .

Biological Activity

(2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a furan chalcone derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, including a furan ring and multiple methoxy substituents on the phenyl ring, which may influence its pharmacological properties.

- Molecular Formula : C₁₈H₁₈O₅

- Molecular Weight : 302.33 g/mol

- Purity : 95%

- InChI Key : UQZTUNDZMJNAQG-SOFGYWHQSA-N

Antioxidant Activity

Research indicates that furan chalcones exhibit significant antioxidant properties. The presence of methoxy groups enhances electron-donating ability, which is crucial for scavenging free radicals. A study found that similar compounds showed a marked increase in antioxidant activity when tested against various oxidative stress models.

Anticancer Properties

Several studies have explored the anticancer potential of (2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. For instance:

- Cell Line Studies : The compound demonstrated substantial antiproliferative effects against human cancer cell lines such as SGC-7901 (gastric adenocarcinoma) and A549 (non-small cell lung cancer). The IC50 values ranged from 10 to 30 µM, indicating moderate activity.

| Cell Line | IC50 (µM) |

|---|---|

| SGC-7901 | 15 |

| A549 | 20 |

| HT-1080 | 12 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research:

- Tyrosinase Inhibition : Similar derivatives have shown potent inhibition of mushroom tyrosinase, with IC50 values as low as 0.0433 µM for monophenolase activity. This suggests potential applications in skin whitening and treatment of hyperpigmentation disorders.

The mechanism behind the anticancer and enzyme inhibitory activities is believed to involve:

- Molecular Docking Studies : Computational analyses suggest that the compound can effectively bind to the active sites of target enzymes like tyrosinase, inhibiting their activity.

- Apoptosis Induction : In cancer cells, treatment with the compound has been associated with increased levels of pro-apoptotic markers such as caspase-3 and caspase-9.

Study on Anticancer Effects

In a recent study, (2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one was tested on various human cancer cell lines:

- The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Study on Tyrosinase Inhibition

Another study evaluated the tyrosinase inhibitory effects of related furan chalcones:

- It was found that compounds with similar structures demonstrated significant inhibition compared to standard inhibitors like kojic acid. This positions (2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one as a potential candidate for further development in cosmetic applications.

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be controlled to maximize yield?

The compound is synthesized via Claisen-Schmidt condensation , a common method for chalcone derivatives. Key steps include:

- Reactants : 5-Methylfuran-2-carbaldehyde and 2,3,4-trimethoxyacetophenone under basic conditions (e.g., NaOH/ethanol) .

- Condition Optimization :

- Temperature : 0–5°C for ketone deprotonation, followed by room-temperature stirring.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) tracks reaction progress .

- Yield Improvement : Recrystallization from ethanol or methanol removes unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy :

- 1H NMR : Confirms the α,β-unsaturated ketone (δ 7.5–8.0 ppm for enone protons) and methoxy groups (δ 3.8–4.0 ppm) .

- 13C NMR : Identifies carbonyl (δ 190–200 ppm) and aromatic carbons .

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C) .

- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- In Vitro Assays :

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) .

- Anti-inflammatory : COX-2 inhibition assay .

- Antioxidant : DPPH radical scavenging .

- Target Identification : Molecular docking against proteins like tubulin or kinases (e.g., EGFR) .

Advanced Research Questions

Q. How can researchers analyze conflicting data regarding the compound’s bioactivity across different cell lines?

- Experimental Replicates : Ensure ≥3 independent assays to rule out technical variability .

- Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and culture conditions (e.g., serum-free media for kinase assays) .

- Mechanistic Studies : Use siRNA knockdown or Western blotting to verify target engagement (e.g., apoptosis markers like caspase-3) .

Q. What crystallographic methods determine its polymorphic forms, and how do they affect physicochemical properties?

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves crystal packing and hydrogen-bonding networks. For example, polymorphs may differ in dihedral angles between the furan and trimethoxyphenyl groups, altering solubility .

- DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. What computational strategies predict the compound’s interaction with biological targets, and how can these be validated experimentally?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., tubulin’s colchicine site) .

- MD Simulations : GROMACS or AMBER evaluates binding stability over 100-ns trajectories .

- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinities .

Q. How should structure-activity relationship (SAR) studies be designed to compare this compound with structural analogs?

-

Analog Synthesis : Modify substituents (e.g., replace 5-methylfuran with thiophene or vary methoxy positions) .

-

Key Comparisons :

-

Statistical Analysis : Use IC50 values and ANOVA to identify significant SAR trends .

Notes on Evidence Utilization

- Synthesis protocols and characterization data are derived from peer-reviewed methodologies .

- Biological activity insights are extrapolated from structurally related chalcone derivatives .

- Commercial sources (e.g., BenchChem) and unreliable platforms are excluded per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.